H-Arg-ala-NH2 2 hcl
Description
Significance of Dipeptides as Fundamental Building Blocks in Peptide Chemistry
Dipeptides are foundational to understanding peptide and protein chemistry. They are formed through the condensation reaction between the carboxyl group of one amino acid and the amino group of another, yielding a stable peptide (amide) bond numberanalytics.comwikipedia.orgorganicchemexplained.comresearchgate.netutexas.edu. This linkage is central to the primary structure of all peptides and proteins. Beyond their role as simple building blocks, dipeptides possess unique biological activities and play significant roles in various physiological processes, including nutrient absorption, cellular signaling, and immune responses numberanalytics.comdergipark.org.tr.
In chemical synthesis, dipeptides are important intermediates and targets. Their synthesis typically involves protecting group strategies, activation of the carboxyl group, and subsequent coupling to form the amide bond, followed by deprotection wikipedia.orgresearchgate.netbachem.com. The development of efficient synthetic methodologies, such as solid-phase peptide synthesis (SPPS) and solution-phase techniques, has facilitated the creation of a wide array of dipeptides for research and development wikipedia.orgresearchgate.netsigmaaldrich.comluxembourg-bio.com. Furthermore, dipeptides can exhibit distinct physical properties compared to their constituent amino acids, such as enhanced heat stability or solubility, making them attractive for various applications, including drug discovery and the design of self-assembling nanomaterials researchgate.netdergipark.org.tr. Their cost-effectiveness and the relative simplicity of structure-activity relationship studies further underscore their importance in biochemical and medicinal research nih.govbachem.com.
Role of Arginine Residues in Peptide Structure and Interactions, emphasizing the Guanidinium (B1211019) Moiety
Arginine (Arg) is a unique amino acid characterized by its positively charged guanidinium side chain at physiological pH utexas.edufrontiersin.org. This guanidinium moiety, with its delocalized positive charge and pKa of approximately 13.8, is a potent contributor to molecular interactions. It is a strong hydrogen bond donor and acceptor, enabling extensive interactions with negatively charged groups, such as carboxylates found in aspartate and glutamate (B1630785) residues, as well as phosphate (B84403) groups in nucleic acids frontiersin.orgacs.orgmdpi.comresearchgate.netnih.govacs.org.
The guanidinium group's capacity for electrostatic interactions is critical for stabilizing protein structures, mediating protein-protein interactions, and facilitating binding to various biological targets frontiersin.orgacs.orgnih.gov. Notably, the guanidinium moiety allows arginine residues to form thermodynamically stable like-charge ion pairs with other arginine residues in solution, a phenomenon not observed with lysine (B10760008) due to its less basic amino group frontiersin.orgacs.orgacs.orgcas.cz. This "arginine magic" is thought to contribute to the ability of arginine-rich peptides to efficiently penetrate cell membranes, making them valuable in drug delivery systems acs.orgacs.orgcas.cz.
Overview of H-Arginyl-Alanine Amide Dihydrochloride (B599025) as a Model System for Academic Inquiry
H-Arginyl-Alanine Amide Dihydrochloride (H-Arg-Ala-NH2 · 2HCl) is a specific dipeptide amide that embodies key features relevant to peptide research. It comprises an arginine residue and an alanine (B10760859) residue, linked by a peptide bond, with the C-terminus modified to an amide group (-NH2) instead of a free carboxyl group. The molecule exists as a dihydrochloride salt, indicating protonation, likely at the guanidinium group of arginine and the N-terminal amino group, rendering it soluble in aqueous solutions chemsrc.comglpbio.compeptide.com.
This compound serves as a valuable model system for several reasons:
Dipeptide Structure: It represents a fundamental dipeptide, allowing for the study of peptide bond properties and the influence of sequence on behavior.
Arginine Residue: The presence of arginine allows for the investigation of the specific roles of its guanidinium moiety in interactions, self-association, and potential membrane interactions, as described above.
C-terminal Amidation: The amide modification at the C-terminus alters the peptide's charge and potential for hydrogen bonding compared to a free carboxyl group. Amidation is a common post-translational modification that can affect peptide stability and biological activity benthamdirect.com.
Model for Synthesis: The synthesis of such dipeptide amides involves standard peptide coupling and amidation chemistries, providing a practical example for learning and applying these techniques wikipedia.orgresearchgate.netbachem.comsigmaaldrich.comluxembourg-bio.com.
Physicochemical Studies: Its well-defined structure and salt form make it suitable for studies on solubility, stability, and interactions in various buffer conditions.
While specific research findings directly utilizing H-Arg-Ala-NH2 · 2HCl as a model are not extensively detailed in the provided snippets, its structural components and modifications align with established areas of peptide research, including studies on arginine-rich peptides, dipeptide properties, and the impact of C-terminal amidation.
Data Table: Physicochemical Properties of H-Arginyl-Alanine Amide Dihydrochloride
| Property | Value | Source/Notes |
| Chemical Name | H-Arginyl-Alanine Amide Dihydrochloride | |
| Synonym | H-Arg-Ala-NH2 · 2HCl | |
| CAS Number | 118855714 | PubChem CID nih.gov |
| Molecular Formula | C9H22Cl2N6O2 | nih.gov |
| Molecular Weight | 317.22 g/mol | Calculated from formula nih.gov |
| Appearance | Typically white to off-white powder | Typical for similar peptide hydrochloride salts |
| Solubility | High water solubility | Characteristic of hydrochloride salts of basic peptides chemsrc.comglpbio.compeptide.com |
| Storage | Typically stored at -20°C or -80°C | Common practice for peptide stability glpbio.comsigmaaldrich.com |
Compound List:
H-Arginyl-Alanine Amide Dihydrochloride
H-Arg-Ala-NH2 · 2HCl
Arginine (Arg)
Alanine (Ala)
Dipeptides
Peptides
Guanidinium moiety
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(1-amino-1-oxopropan-2-yl)-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N6O2/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJBCGUUQUEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for H Arg Ala Nh2 2 Hcl
Optimization of Synthetic Pathways for Enhanced Yield and Purity of H-Arg-ala-NH2
The incorporation of arginine (Arg) into peptide sequences presents unique challenges due to the highly basic and nucleophilic nature of its guanidino side chain. Effective protection of this side chain and selection of appropriate coupling reagents and reaction conditions are paramount for maximizing yield and purity.
Challenges in Arginine Incorporation: Arginine's guanidino group can participate in undesired side reactions, such as δ-lactam formation or reactions with activated species, leading to impurities and reduced yields peptide.comnih.gov. Steric hindrance associated with arginine and its protecting groups can also slow down or impede coupling reactions, especially when adjacent to other bulky amino acids biotage.com.
Protecting Group Strategies for Arginine: To mitigate side reactions and facilitate coupling, the guanidino group of arginine is typically protected. Common protecting groups include:
Pbf (2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are widely used due to their lability under trifluoroacetic acid (TFA) cleavage conditions. However, they can reduce atom economy and may lead to side reactions peptide.comrsc.orggoogle.com.
Tos (Tosyl) is another group that is stable to milder acidic conditions but requires stronger acids like HF or TFMSA for removal peptide.comnih.gov.
NO2 (Nitro) group is less commonly used but has shown efficacy in preventing δ-lactam formation and can be removed using stannous chloride (SnCl2) or hydrogeolysis peptide.comnih.gov.
Coupling Reagents and Reaction Conditions: The selection of coupling reagents is critical for efficient peptide bond formation. Reagents such as DIC/Oxyma Pure, HATU/HOAt, TBTU/HOBt, EDC/HOBt, and COMU are commonly employed rsc.orgresearchgate.netorgsyn.orgunifi.itresearchgate.net. For challenging couplings involving arginine, strategies to enhance efficiency include:
Double Coupling: Repeating the coupling step for arginine residues can significantly improve incorporation efficiency and reduce deletion sequences, thereby increasing yield and purity biotage.combiotage.com.
Optimized Reaction Times and Temperatures: Increasing coupling reaction times or employing microwave irradiation can facilitate more complete reactions, particularly for sterically hindered amino acids mdpi.commesalabs.com.
Solvent Selection: The choice of solvent impacts amino acid solubility and reaction kinetics. While DMF is traditional, greener alternatives like NBP or mixtures with EtOAc/DMSO are being explored rsc.orgunifi.itnih.gov.
Synthesis Approaches (SPPS vs. Solution Phase): Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase peptide synthesis (LPPS) can be utilized. SPPS offers advantages in ease of washing and automation, while LPPS may be preferred for specific optimizations or large-scale fragment condensation researchgate.netmdpi.commasterorganicchemistry.comelte.hu.
Data Table: Arginine Protecting Groups in Peptide Synthesis
| Protecting Group | Common Removal Method(s) | Advantages | Disadvantages/Considerations | Relevant Citations |
| Pbf | TFA, TFMSA | Widely used, labile under acidic conditions | Reduces atom economy, potential for side reactions rsc.org | peptide.combiotage.comrsc.orggoogle.comresearchgate.netacs.org |
| Pmc | TFA, TFMSA | Stable under various conditions | Similar issues to Pbf, requires strong acid cleavage peptide.com | peptide.comgoogle.com |
| Tos | HF, TFMSA, HBr/AcOH | Stable to milder acids | Requires strong acid cleavage, can be harsh peptide.comnih.gov | peptide.comnih.gov |
| NO2 | SnCl2, hydrogeolysis | Prevents δ-lactam formation, stable in solution | Less commonly used, removal conditions may need optimization nih.gov | peptide.comnih.gov |
| Boc | TFA | Acid-labile, common for α-amino protection | Less common for Arg side chain; efficiency can be lower acs.org | masterorganicchemistry.comacs.org |
Purification and Isolation Techniques for Dipeptide Dihydrochloride (B599025) Salts
Following synthesis, the crude peptide must be purified to isolate the desired H-Arg-ala-NH2 2 HCl in high purity. The "2 HCl" designation indicates the formation of a dihydrochloride salt, a common practice for basic amino acids like arginine to enhance solubility and stability.
Salt Formation: The basic guanidino group of arginine and the N-terminal amine are protonated by hydrochloric acid (HCl) to form the dihydrochloride salt. This process typically occurs during or after the final deprotection step, often by treating the crude peptide with HCl in a suitable solvent.
Chromatographic Purification: Chromatographic methods are essential for separating the target dipeptide from unreacted starting materials, side products, and truncated sequences.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for peptide purification. It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase (typically water/acetonitrile gradients with an acidic modifier like TFA). RP-HPLC can achieve high resolution for complex peptide mixtures unifi.itresearchgate.netnih.gov.
Ion-Exchange Chromatography (IEC): Given that this compound is a charged molecule, IEC can be an effective purification method. It separates peptides based on their net charge by using charged stationary phases. Cation-exchange chromatography would be suitable for the protonated arginine residue elte.hu.
Isolation and Drying: After chromatographic purification, the purified peptide is typically obtained in a solution.
Lyophilization (Freeze-drying): This process is widely used to remove water and volatile organic solvents from the purified peptide solution, yielding a stable, dry powder. Lyophilization is crucial for obtaining the final solid product, this compound, in a manageable form unifi.itelte.hu.
Purity Assessment: The purity of the isolated compound is typically assessed using analytical RP-HPLC, often coupled with Mass Spectrometry (MS) to confirm the molecular weight and identity of the purified peptide unifi.itub.edu.
Compound List:
this compound
Arginine (Arg)
Alanine (B10760859) (Ala)
Fmoc-Arg-OH
Fmoc-Ala-OH
Pbf (2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl)
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
Tos (Tosyl)
NO2 (Nitro)
Boc (tert-butoxycarbonyl)
DIC (N,N'-Diisopropylcarbodiimide)
Oxyma Pure
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOBt (1-Hydroxybenzotriazole)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinyl)]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
TFA (Trifluoroacetic acid)
HF (Hydrogen Fluoride)
TFMSA (Trifluoromethanesulfonic acid)
HCl (Hydrochloric acid)
SnCl2 (Stannous Chloride)
DMF (N,N-Dimethylformamide)
DCM (Dichloromethane)
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)
IEC (Ion-Exchange Chromatography)
Lyophilization
Advanced Spectroscopic Characterization of H Arg Ala Nh2 2 Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like H-Arg-ala-NH2 2 HCl, NMR provides atomic-level insights into the peptide backbone and side chains, as well as information about their spatial arrangement and interactions.
¹H and ¹³C NMR Chemical Shift Assignments for Peptide Backbone and Side Chains
¹H and ¹³C NMR spectroscopy are fundamental for assigning specific signals to individual atoms within the molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the molecular structure. For this compound, assignments would typically involve identifying signals from the alanine (B10760859) residue (Ala), the arginine residue (Arg), and the terminal amide group.
The backbone protons (e.g., α-H, amide H) and carbons (e.g., α-C, carbonyl C) of the peptide linkage, along with the numerous protons and carbons in the arginine side chain (guanidino group, β, γ, δ carbons and their associated protons), and the alanine side chain (β-methyl group), can be characterized. Typical chemical shift ranges for amino acid residues in peptides are well-established, although specific values for this compound would be determined experimentally.
| Residue/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Alanine (Ala) | |||
| α-H | ~4.3-4.7 | ~48-52 | Backbone proton and carbon |
| β-CH₃ | ~1.3-1.5 | ~15-20 | Side chain methyl group |
| Arginine (Arg) | |||
| α-H | ~4.3-4.7 | ~50-55 | Backbone proton and carbon |
| α-C | ~50-55 | Backbone carbon | |
| β-CH₂ | ~1.5-1.8 | ~25-30 | Side chain methylene (B1212753) |
| γ-CH₂ | ~1.6-1.9 | ~40-45 | Side chain methylene |
| δ-CH₂ | ~3.0-3.3 | ~55-60 | Side chain methylene adjacent to guanidino group |
| Guanidino NH | ~7.0-7.5 (broad) | ~155-160 | Side chain guanidino protons and carbon (can be broad due to exchange) |
| Amide Terminal | |||
| NH₂ | ~7.0-7.5 (broad) | Terminal amide protons (can be broad) | |
| CONH | ~8.0-8.5 | ~170-175 | Peptide bond amide proton and carbonyl carbon |
Note: These are typical ranges and may vary based on solvent, pH, temperature, and salt concentration. Specific assignments for this compound would require detailed experimental data and potentially advanced spectral analysis techniques.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC) for Conformational and Connectivity Probes
Two-dimensional (2D) NMR experiments are indispensable for establishing detailed structural connectivity and identifying through-space proximity between nuclei, which are critical for understanding peptide conformation.
COSY (Correlation Spectroscopy): COSY experiments reveal scalar couplings (J-couplings) between protons that are connected through covalent bonds (typically 2 or 3 bonds apart). For this compound, a ¹H-¹H COSY spectrum would map out the connectivity within the alanine residue (e.g., α-H to β-CH₃) and within the arginine side chain (e.g., β-CH₂ to γ-CH₂, γ-CH₂ to δ-CH₂). It also confirms the peptide backbone connectivity (e.g., α-H to amide H). creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded ¹H and ¹³C nuclei. This is extremely useful for assigning ¹³C signals based on known ¹H assignments and vice versa. For a peptide, HSQC spectra can provide assignments for backbone ¹H-N, ¹H-Cα, and ¹H-C' correlations, as well as side-chain ¹H-¹³C correlations. hmdb.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity between protons that are close in space, typically within 5 Å. This is the primary tool for determining the three-dimensional structure and conformation of peptides. NOE correlations between backbone amide protons and α-protons (i-NH to (i+1)-α-H) provide sequential connectivity along the peptide chain. NOEs between side-chain protons and backbone protons, or between different side chains, offer insights into the local and global folding of the peptide. core.ac.uk
These techniques, when applied in combination, allow for a comprehensive assignment of all NMR-active nuclei and provide constraints for structural modeling, revealing details about the peptide's secondary structure, side-chain orientations, and potential hydrogen bonding patterns.
Investigation of Pressure Dependence on Backbone Amide ¹⁵N Chemical Shifts in Model Peptides
High-pressure NMR spectroscopy is a powerful tool for studying conformational equilibria and dynamics in proteins and peptides. By applying hydrostatic pressure, researchers can perturb these equilibria and observe the resulting changes in NMR parameters, such as chemical shifts. Backbone amide ¹⁵N chemical shifts are particularly sensitive to pressure-induced changes in hydrogen bonding and local environment.
Studies on model peptides, such as Ac-Gly-Gly-X-Ala-NH₂, where X represents various amino acids, have shown that pressure can induce significant shifts in ¹⁵N chemical values. These studies often fit the pressure dependence of chemical shifts to a polynomial equation, yielding first and second-order pressure coefficients (B₁ and B₂). For example, in model peptides, mean first-order pressure coefficients for ¹⁵N have been reported around 2.91 ppm/GPa, with second-order coefficients around -2.32 ppm/GPa². nih.govresearchgate.netresearchgate.net These coefficients reflect how the electronic environment of the ¹⁵N nucleus changes with pressure, which is often linked to alterations in hydrogen bond strength and solvent accessibility. While specific data for this compound in this context might not be readily available, these studies on model peptides provide a framework for understanding such pressure effects in peptides containing arginine and alanine residues. uni-konstanz.deresearchgate.netmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups, molecular structure, and intermolecular interactions like hydrogen bonding. These techniques are highly sensitive to changes in molecular conformation and environment.
Identification of Characteristic Functional Group Vibrations, including Amide I and II Bands
The peptide bond (-CO-NH-) in peptides exhibits characteristic vibrational modes that are highly informative about secondary structure. The most prominent are the Amide I and Amide II bands.
Amide I Band: This band, typically observed between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration (70-85%) and is strongly coupled to the C-N stretching and N-H bending vibrations. Its frequency and shape are highly sensitive to the peptide backbone conformation and hydrogen bonding patterns. For example, α-helices typically show Amide I bands around 1650-1657 cm⁻¹, while β-sheets are characterized by bands in the 1620-1640 cm⁻¹ and 1680-1690 cm⁻¹ regions. Disordered or random coil structures often appear around 1642-1657 cm⁻¹. leibniz-fli.deresearchgate.netlew.robiorxiv.orgacs.orgresearchgate.netthermofisher.com
Amide II Band: This band, found in the region of 1510-1580 cm⁻¹, arises from a coupled vibration of the N-H bending and C-N stretching modes. It is primarily IR-active and is also sensitive to secondary structure, though generally less so than the Amide I band. leibniz-fli.deresearchgate.netlew.robiorxiv.orgresearchgate.netthermofisher.com
Besides these, other amide bands (Amide III, IV, etc.) and vibrations from amino acid side chains (e.g., guanidino group of arginine, methyl group of alanine) also contribute to the IR and Raman spectra, providing a comprehensive fingerprint of the molecule. leibniz-fli.de
| Band Name | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode(s) | Sensitivity to Secondary Structure |
| Amide A | 3200-3500 | N-H stretching | Hydrogen bonding strength |
| Amide I | 1600-1700 | C=O stretching (dominant), C-N stretching, N-H bending | High (α-helix, β-sheet, random coil) |
| Amide II | 1510-1580 | N-H bending (dominant), C-N stretching | Moderate |
| Amide III | 1200-1300 | C-N stretching, N-H bending, C-C stretching | Moderate |
Note: The exact frequencies can vary significantly based on the specific peptide sequence, hydrogen bonding, and physical state (solution vs. solid).
Analysis of Hydrogen Bonding Networks via Vibrational Signatures
Vibrational spectroscopy is particularly adept at probing hydrogen bonding networks, which are fundamental to peptide and protein structure and function. Hydrogen bonding influences the vibrational frequencies and intensities of various functional groups, most notably the amide N-H and C=O stretches (Amide A and Amide I bands, respectively).
The formation of hydrogen bonds typically leads to a red-shift (decrease in frequency) and broadening of the N-H stretching band (Amide A) and the C=O stretching band (Amide I). The extent of this shift is directly correlated with the strength of the hydrogen bond. leibniz-fli.desns.itmst.edu For instance, stronger hydrogen bonds in β-sheet structures result in lower Amide I frequencies compared to the more loosely hydrogen-bonded α-helices. biorxiv.orgresearchgate.net
Raman spectroscopy, especially when combined with polarization analysis or isotopic labeling, can further dissect complex hydrogen bonding arrangements. acs.orgacs.org The arginine side chain's guanidino group, with its multiple nitrogen atoms, is capable of forming extensive hydrogen bonds, which would manifest as specific shifts and intensity changes in its characteristic vibrational modes. researchgate.netnih.gov Analyzing these spectral features allows for a detailed understanding of how this compound interacts with its environment, including solvent molecules and potentially other peptide molecules in solution.
Compound Names:
| Common Name | IUPAC Name / Systematic Name | Other Identifiers |
| This compound | L-Arginyl-L-Alanine amide dihydrochloride (B599025) | |
| Arginine | 2-Amino-5-guanidinopentanamide | L(+)-Arginine (74-79-3) |
| Alanine | 2-Aminopropanoic acid | L-Alanine |
| Peptide Bond | Amide bond formed between two amino acids | -CO-NH- |
| Guanidino Group | -(NH)C(NH₂)=NH | |
| Amide Group (terminal) | -C(=O)NH₂ |
Conformational Analysis and Molecular Architecture of H Arg Ala Nh2 2 Hcl
Experimental Approaches to Solution-State Conformation
Experimental methods provide direct insights into the molecule's structure and dynamics in solution, reflecting its behavior under physiological or relevant conditions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, CD spectroscopy is particularly valuable for assessing secondary structure elements, such as alpha-helices and beta-sheets, by analyzing characteristic spectral bands in the far-UV region (190-250 nm) nih.gov. The absorption of light by the peptide backbone's amide chromophores is sensitive to the dihedral angles of the polypeptide chain, which define these secondary structures.
While specific CD spectra for H-Arg-ala-NH2 2 HCl are not broadly published, studies on similar dipeptides or peptides containing arginine and alanine (B10760859) residues can provide context. Generally, a strong negative band around 208 nm and a weaker negative band around 222 nm are indicative of an α-helical conformation, while a negative band at 217 nm suggests a β-sheet structure unina.it. Disordered or random coil structures typically exhibit a broad negative band around 200 nm. The presence of the amide group (-NH2) at the C-terminus and the protonation state of the arginine side chain and N-terminus (as a dihydrochloride (B599025) salt) can influence the observed CD spectra by affecting local charge distribution and hydrogen bonding capabilities.
Solution NMR-Derived Conformational Constraints and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR can provide detailed information about:
Dihedral Angles: Nuclear Overhauser Effect (NOE) correlations between protons provide distance restraints, allowing for the calculation of peptide backbone dihedral angles (phi, psi) and side-chain torsion angles. These angles are critical for defining the local conformation of the peptide chain unina.itchemrxiv.org.
Hydrogen Bonding: Observation of amide proton chemical shifts and their temperature dependence can indicate the presence and strength of intramolecular hydrogen bonds, which are key stabilizing forces in folded structures.
Flexibility and Dynamics: NMR relaxation measurements (e.g., T1, T2) and residual dipolar couplings (RDCs) can probe the motional properties of different parts of the molecule, revealing flexibility in side chains or segments of the peptide backbone. The guanidino group of arginine, for instance, is known for its flexibility and potential for multiple protonation states, which can be investigated by NMR chemrxiv.org.
Theoretical and Computational Conformational Studies
Computational methods complement experimental data by allowing exploration of a wider range of conformations and providing deeper insights into the energetic factors governing molecular structure.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure, ground-state geometries, and energies of molecules. For this compound, DFT calculations can:
Optimize Conformations: Identify low-energy conformers by optimizing the molecular geometry starting from various initial structures. This process involves finding the minimum energy configuration on the potential energy surface researchgate.netresearchgate.net.
Determine Relative Energies: Quantify the energy differences between various conformers, indicating their relative stability. This is crucial for understanding which conformations are most populated at a given temperature.
Analyze Electronic Properties: Provide insights into charge distribution, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO), which can influence reactivity and intermolecular interactions. The protonation states of the arginine side chain and N-terminus in the dihydrochloride salt would be explicitly modeled.
DFT studies on amino acids and small peptides have shown that various conformers exist, stabilized by intramolecular hydrogen bonds and favorable torsional angles. For arginine-containing peptides, the flexibility and charged nature of the guanidino group are significant factors influencing conformational preferences researchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time. By integrating Newton's equations of motion, MD simulations generate a trajectory that captures the atomic movements and conformational changes of this compound. Key aspects revealed by MD include:
Conformational Ensembles: MD simulations can sample a wide range of accessible conformations, providing a more complete picture of the molecule's dynamic behavior than static calculations. This ensemble of structures reflects the molecule's flexibility.
Interactions: MD can simulate the molecule in a solvent environment (e.g., water) to study hydration effects and intermolecular interactions.
Ab Initio and Semi-Empirical Methods for Exploring Conformational Landscapes
Ab initio and semi-empirical methods represent other quantum mechanical approaches used in conformational analysis.
Ab Initio Methods: These methods, derived from first principles, offer high accuracy but are computationally intensive. They can be used to rigorously calculate molecular properties, including geometries and energies, often serving as benchmarks for less computationally demanding methods dtic.mil. For this compound, ab initio calculations could be employed for detailed studies of specific low-energy conformers identified by DFT or MD.
Semi-Empirical Methods: These methods (e.g., AM1, PM3) simplify quantum mechanical calculations by incorporating empirical parameters derived from experimental data. They offer a balance between accuracy and computational cost, making them suitable for exploring larger conformational spaces or for initial screening dtic.miluni-muenchen.de. Semi-empirical calculations can provide a good approximation of molecular geometries and energies, aiding in the identification of potential low-energy conformers for further refinement by DFT or MD. For example, studies on amino acids and small peptides have utilized semi-empirical methods to explore potential hydrogen bonding patterns and torsional preferences researchgate.net.
Influence of Solvent Environment and pH on Dipeptide Conformation
The conformation of dipeptides in solution is a dynamic interplay between intramolecular forces and interactions with the surrounding solvent. For this compound, the presence of charged groups, specifically the protonated guanidinium (B1211019) group of arginine and the N-terminal amino group, significantly influences its behavior in different solvent environments and across varying pH levels.
Studies on dipeptides indicate that solvent polarity plays a crucial role in stabilizing specific conformations. In aqueous solutions, which have a high dielectric constant, electrostatic interactions are screened, potentially favoring extended conformations over those stabilized by intramolecular hydrogen bonds, which are more prevalent in the gas phase or less polar solvents researchgate.netupc.edu. The specific solvent composition can alter the balance of these forces, leading to shifts in conformational preferences. For instance, a transition from water to a less polar solvent like ethanol (B145695) has been shown to favor different conformational states in alanine dipeptide upc.edu.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding in the Dihydrochloride Form
In the dihydrochloride salt form, this compound, hydrogen bonding plays a pivotal role in defining its molecular architecture. Both intramolecular and intermolecular hydrogen bonds contribute to the stability and arrangement of the peptide.
Intramolecular hydrogen bonds, such as those between backbone amide groups (N-H···O=C), can stabilize specific secondary structure elements like turns or short helical segments, even in small peptides rsc.orgustc.edu.cncambridgemedchemconsulting.com. The presence of the C-terminal amide group (NH2) also offers potential sites for hydrogen bond donation and acceptance.
In the crystalline state of C-amidated peptides, chloride ions are often observed to be hydrogen-bonded to the amide NH groups, contributing to sheet-like structures researchgate.net. This suggests that in the dihydrochloride salt, the chloride counterions can participate in stabilizing intermolecular networks through hydrogen bonds with the peptide's backbone and side chains. Intermolecular hydrogen bonding also occurs between peptide molecules themselves, forming extended networks that dictate crystal packing rsc.orgscience.govacs.org. The guanidinium group of arginine is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptors like water or counterions nih.govnih.govacs.org.
Investigation of Guanidinium Cation and Chloride Anion Interactions within the Molecular Architecture
The dihydrochloride form of H-Arg-ala-NH2 implies the presence of two chloride anions (Cl-) to balance the positive charges on the peptide. In this specific dipeptide, the primary positive charges are expected to reside on the N-terminal amino group and the guanidinium group of arginine, both of which are protonated in the dihydrochloride salt.
The interaction between the guanidinium cation and chloride anion is a significant aspect of the molecular architecture. Theoretical studies have shown that guanidinium cations can interact with chloride anions in various stoichiometries, with stable complexes forming where the guanidinium cation interacts in a "pincer-like" manner with the chloride anion nih.govresearchgate.net. These interactions are primarily electrostatic and hydrogen-bonding in nature, with the positively charged guanidinium group forming hydrogen bonds with the chloride ion nih.govresearchgate.net.
Theoretical and Computational Investigations on H Arg Ala Nh2 2 Hcl
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide fundamental insights into the electronic distribution, stability, and energetic preferences of molecules like H-Arg-ala-NH2 2 HCl. These methods allow for the precise characterization of molecular properties at an atomic level.
Stability and Energetics of Different Conformers and Ionic Interactions
Peptides can adopt numerous three-dimensional structures (conformers) due to rotation around backbone dihedral angles (phi, ψ) and side-chain rotatable bonds. Quantum chemical calculations are employed to map the potential energy surface of the dipeptide, identifying low-energy conformers and the energetic barriers between them researchgate.net. For dipeptides, common conformations include extended structures (C5), helical structures (αR), and structures stabilized by intramolecular hydrogen bonds (e.g., C7eq) nih.govupc.eduresearchgate.netnih.govrutgers.edursc.orgacs.org.
In this compound, the positively charged guanidinium (B1211019) group of arginine can engage in electrostatic interactions and hydrogen bonding, both intramolecularly and with the solvent. These interactions play a significant role in stabilizing specific conformations. For instance, arginine side-chain stacking with the peptide plane has been shown to stabilize α-helical conformations in larger peptides nih.gov. The energetic landscape will be a complex interplay between backbone dihedral preferences, side-chain positioning, and the influence of the charged groups, potentially forming internal salt bridges or strong dipole-dipole interactions. The dihydrochloride (B599025) nature implies the presence of chloride counterions, which can also influence the energetic stability through ion-dipole interactions.
Molecular Modeling and Simulation of Peptide Behavior
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are indispensable for understanding the dynamic behavior and conformational ensembles of peptides in solution.
Development and Validation of Force Fields for Arginine-Containing Peptides
Accurate simulation of arginine-containing peptides necessitates the use of well-parameterized force fields. Force fields provide a mathematical description of the potential energy of a system as a function of atomic positions, encompassing terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). The development of force fields involves fitting these parameters to experimental data or high-level quantum chemical calculations.
Several widely used force fields, such as AMBER, CHARMM, OPLS, and Martini, have been developed and refined for biomolecular simulations acs.orgnih.govpnas.orgacs.orgaip.orgnih.govresearchgate.netnsf.govacs.org. For arginine, specific attention is given to the parameterization of its charged guanidinium group to accurately represent its electrostatic interactions and protonation states researchgate.netacs.org. Validation studies compare simulation results (e.g., conformational distributions, partition coefficients) with experimental data or more accurate quantum mechanical calculations to ensure the force field's reliability for systems containing arginine nih.govacs.orgnsf.gov. The choice of force field and water model can significantly impact the simulated behavior of charged peptides.
Simulation of Solvent Effects on Dipeptide Conformation and Dynamics
The behavior of peptides in solution is heavily influenced by solvent interactions. Molecular dynamics simulations, often employing explicit solvent models (e.g., TIP3P, TIP4P-Ew) or implicit solvent models, are used to explore these effects nih.govupc.eduresearchgate.netnih.govrutgers.edursc.orgacs.orgnsf.govresearchgate.netnih.gov. Simulations of alanine (B10760859) dipeptide in various solvents have revealed how solvent polarity and hydrogen-bonding capabilities alter the conformational equilibrium, favoring different structures like PII or α-helices depending on the solvent properties nih.govupc.eduresearchgate.netnih.govrutgers.edursc.orgacs.org.
Predictive Modeling of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural verification and deeper understanding.
Vibrational Frequencies: DFT calculations can predict vibrational spectra, such as Infrared (IR) and Raman spectra, by computing harmonic vibrational frequencies nih.govrsc.orgaip.orgnih.govacs.orgacs.org. These calculated frequencies are often scaled by empirical factors to improve agreement with experimental values aip.orgacs.org. For dipeptides, specific vibrational modes, particularly in the amide III region, are sensitive to backbone conformation. For example, distinct frequency ranges have been assigned to the Polyproline II (PII), α-helix (αR), and β-sheet (β) conformations pnas.org.
| Conformation | Amide III Frequency Range (cm⁻¹) |
| PII | 1317–1306 |
| αR | 1304–1294 |
| β | 1294–1270 |
Table 1: Typical Amide III vibrational frequency ranges for common dipeptide backbone conformations, as reported in pnas.org.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Computational methods, including DFT and machine learning approaches like graph neural networks (GNNs), can predict NMR chemical shifts based on molecular structure and electronic properties rsc.orgrsc.orgacs.org. The protonation state of amino acid residues, particularly arginine, significantly impacts its NMR chemical shifts. For instance, the chemical shifts of arginine side-chain protons and carbons are sensitive to the pH, reflecting the protonation state of the guanidino group bmrb.io. Predicting these shifts for this compound would involve considering the dipeptide's specific backbone and side-chain conformations and the protonation status of arginine.
| Nucleus | Typical Chemical Shift (ppm) (Protonated Arginine) | Notes |
| Hε | ~7.0-7.5 | Guanidino proton, highly dependent on protonation state and environment bmrb.io |
| Nε | ~150-160 | Guanidino nitrogen, sensitive to protonation and hydrogen bonding bmrb.io |
| Cε | ~155-160 | Guanidino carbon, also sensitive to protonation state bmrb.io |
| Hα | ~4.0-4.5 | Alanine α-proton, characteristic of peptide backbone |
| Cα | ~50-55 | Alanine α-carbon, sensitive to backbone conformation researchgate.net |
Table 2: Representative NMR chemical shifts for key nuclei in a protonated arginine residue and alanine residue, based on general amino acid data bmrb.ioresearchgate.net. Specific values for this compound would require direct simulation.
These computational predictions serve as valuable benchmarks for interpreting experimental spectroscopic data, thereby aiding in the comprehensive characterization of this compound.
H Arg Ala Nh2 2 Hcl As a Model System in Fundamental Peptide Research
Studies on the Stereochemistry and Chiral Purity of Dipeptide Amides.
The stereochemistry of H-Arg-Ala-NH2·2HCl is defined by the L-configuration of its constituent amino acids, Arginine and Alanine (B10760859). libretexts.org This specific spatial arrangement of atoms is crucial for its biological recognition and function. In fundamental research, verifying and maintaining the chiral purity of such dipeptides is paramount, as even small amounts of the D-enantiomer can significantly alter experimental outcomes.
Advanced analytical techniques are employed to assess the enantiomeric purity of dipeptide amides. A common and highly accurate method involves high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS). nih.govresearchgate.net This procedure typically involves the following steps:
Acid Hydrolysis: The dipeptide is first broken down into its individual amino acids by hydrolysis in a deuterated acid (e.g., DCl in D2O). The use of a deuterated solvent is a critical step to account for any racemization (conversion of L-amino acids to a mixture of L and D forms) that may occur during the hydrolysis process itself. Amino acids that undergo racemization will incorporate a deuterium (B1214612) atom at the α-carbon, allowing them to be distinguished by mass spectrometry. nih.gov
Derivatization: The resulting amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent converts the amino acids into diastereomers. nih.gov
Direct chiral HPLC methods using zwitterionic chiral stationary phases have also been developed for the stereo-selective resolution of amino acids and small peptides, offering a more direct approach without the need for derivatization. chiraltech.com
Interactive Table: Key Aspects of Chiral Purity Analysis
| Step | Purpose | Key Reagent/Technique | Rationale |
|---|---|---|---|
| Hydrolysis | To break the peptide bond and isolate individual amino acids | Deuterated Acid (e.g., DCl/D₂O) | To label any amino acids that racemize during hydrolysis for accurate quantification. nih.gov |
| Derivatization | To create diastereomers from the amino acid enantiomers | Marfey's Reagent (FDAA) | Diastereomers have different physical properties and can be separated by non-chiral chromatography. nih.gov |
| Separation | To resolve the D- and L-amino acid derivatives | Reversed-Phase HPLC | Allows for the separation of the newly formed diastereomers. nih.gov |
Investigation of Peptide Bond Reactivity and Stability in Simple Systems.
The peptide bond, a type of amide linkage, is the cornerstone of protein and peptide structure. While relatively stable, its reactivity and stability are influenced by various factors. H-Arg-Ala-NH2·2HCl provides a simple system to study these properties without the complexities of a larger polypeptide chain. The peptide bond is formed through a dehydration synthesis reaction and is characterized by its rigidity and planarity due to resonance delocalization. khanacademy.orgyoutube.com
The primary reaction affecting peptide bond stability is hydrolysis, the cleavage of the bond by the addition of a water molecule. wikipedia.org This process is generally very slow under physiological conditions but can be accelerated by changes in pH and temperature. researchgate.netrsc.orgnist.gov Studies on the hydrolysis of dipeptides and amides have elucidated several key principles:
pH Dependence: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of peptide bonds. nist.govresearchgate.net
Relative Stability: In dipeptide amides, the peptide bond is generally more stable to hydrolysis than the C-terminal amide group under certain conditions. rsc.org
Mechanism: The hydrolysis of amide and peptide bonds can proceed through different mechanisms, often involving nucleophilic attack on the carbonyl carbon of the amide. wikipedia.orgacs.org
Interactive Table: Factors Influencing Peptide Bond Stability
| Factor | Effect on Stability | General Observation |
|---|---|---|
| pH | High and low pH decrease stability | Hydrolysis is catalyzed by both acid and base. nist.gov |
| Temperature | Increased temperature decreases stability | Higher temperatures provide the activation energy needed for hydrolysis. researchgate.net |
| Enzymes | Significantly decreases stability | Proteases and peptidases are biological catalysts for peptide bond cleavage. wikipedia.org |
| Intramolecular Catalysis | Can decrease stability | Neighboring functional groups can sometimes participate in the cleavage reaction. acs.org |
Research into the Fundamental Chemical Properties of N-terminal Amino and C-terminal Amide Groups.
The N-terminal amino group (from the arginine residue) is typically protonated at physiological pH, conferring a positive charge to this end of the molecule. libretexts.orglibretexts.org The nature of the N-terminal amino acid can influence the peptide's stability. For instance, the N-terminal residue can be involved in intramolecular reactions, such as the formation of diketopiperazines, which leads to peptide cleavage. nih.gov The rate of this degradation pathway is dependent on the side chain of the N-terminal amino acid, with polar or charged residues often accelerating the process. nih.gov
The C-terminal amide group is a common modification in naturally occurring peptides. Its primary chemical effect is the neutralization of the negative charge that would otherwise be present on a C-terminal carboxyl group. jpt.com This amidation has several important consequences:
Increased Stability: By removing the terminal carboxylate, the peptide becomes more resistant to degradation by certain enzymes like carboxypeptidases.
Mimicking Native Structures: Many bioactive peptides are C-terminally amidated, so this modification allows synthetic peptides to more closely resemble their natural counterparts. jpt.com
Enhanced Biological Activity: The removal of the negative charge can enhance the peptide's interaction with its biological target, potentially increasing its efficacy. core.ac.uk Studies have shown that C-terminal amidation can assist in maintaining a stable α-helical structure and optimizing membrane penetration. biorxiv.org
Exploration of Guanidinium (B1211019) Group Functionality and its Chemical Environment in Small Peptides.
The side chain of arginine contains a guanidinium group, which is a key feature of H-Arg-Ala-NH2·2HCl. This functional group has a high pKa (around 12.5-13.8) and is therefore protonated and positively charged over a wide pH range. nih.govwikipedia.org The planar, delocalized charge of the guanidinium ion allows for a variety of unique interactions that are fundamental to protein structure and function.
Research on arginine-containing dipeptides and related systems has highlighted several important aspects of guanidinium group functionality:
Hydrogen Bonding: The guanidinium group has five hydrogen bond donors, enabling it to form extensive and strong hydrogen-bonding networks with water, lipid phosphate (B84403) headgroups, and other polar side chains. nih.govresearchgate.net
Like-Charge Pairing: Molecular dynamics simulations have shown that the guanidinium side chains of two arginine residues can form stable contact pairs in aqueous solution, despite their positive charges. This is a stronger interaction than that observed between the ammonium (B1175870) groups of lysine (B10760008) side chains. acs.orgresearchgate.netnih.gov
Cation-π Interactions: The positively charged guanidinium group can interact favorably with the electron-rich π systems of aromatic amino acid side chains (like phenylalanine, tyrosine, and tryptophan). These cation-π interactions are significant in protein folding and molecular recognition. nih.gov
Interactions with Non-polar Groups: The planar faces of the guanidinium group can engage in favorable interactions with non-polar aliphatic and aromatic side chains, while its edges are more involved in hydrogen bonding. This anisotropic interaction potential contributes to arginine's unique role in protein structures. researchgate.netnih.gov
Interactive Table: Interactions of the Guanidinium Group
| Interaction Type | Interacting Partner | Significance |
|---|---|---|
| Hydrogen Bonding | Water, phosphate groups, polar side chains | Solvation, membrane association, structural stability. nih.gov |
| Like-Charge Pairing | Other guanidinium groups | Formation of arginine clusters and peptide dimers. acs.orgnih.gov |
| Cation-π Interaction | Aromatic side chains (Phe, Tyr, Trp) | Protein folding, molecular recognition. nih.gov |
| van der Waals/Hydrophobic | Non-polar side chains | Positioning and orientation within protein cores. nih.gov |
Role in Understanding Principles of Peptide Folding and Self-Assembly at the Dimer Level.
While H-Arg-Ala-NH2·2HCl itself is too small to exhibit complex folding, it serves as a building block for understanding the initial non-covalent interactions that drive peptide self-assembly, particularly the formation of dimers. The process of self-assembly is fundamental to the formation of larger, ordered biological structures and is driven by a combination of interactions. nih.govnih.gov
In the context of arginine-containing peptides, the guanidinium group is a primary driver of dimerization and further self-assembly. nih.gov Computational simulations have demonstrated that di-arginine peptides can associate through their side chains, a phenomenon attributed to the unique properties of the guanidinium moiety. nih.gov The self-assembly of such peptides is influenced by:
Electrostatic Interactions: The attraction between the positively charged guanidinium groups and negatively charged counterions or other polar groups. royalsocietypublishing.org
Hydrogen Bonding: Extensive intermolecular hydrogen bonds between the peptide backbones and side chains contribute to the stability of the assembled structure. nih.govroyalsocietypublishing.org
Hydrophobic Interactions: The non-polar parts of the molecules, such as the alanine side chain and the aliphatic portion of the arginine side chain, can associate to minimize contact with water. royalsocietypublishing.org
By studying the dimerization tendencies of simple peptides like H-Arg-Ala-NH2·2HCl, researchers can gain insight into the fundamental forces that govern the early stages of protein aggregation and the formation of more complex biomaterials. researchgate.netnih.gov
Advanced Analytical Method Development and Validation Utilizing H Arg Ala Nh2 2 Hcl
Chromatographic Method Development for Peptide and Amino Acid Analysis
Chromatographic techniques are fundamental in the separation, identification, and quantification of peptides and amino acids. The development of robust chromatographic methods is essential for ensuring the quality and purity of peptide-based therapeutics and research materials. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone for assessing the purity and quantifying the content of synthetic peptides. nih.govjpt.com The development of an effective HPLC method involves optimizing various parameters to achieve adequate separation of the target peptide from any impurities, which may include deletion sequences, truncated sequences, or by-products from the synthesis process. almacgroup.com
For a dipeptide like H-Arg-ala-NH2 2HCl, a typical RP-HPLC method would utilize a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. usp.orgwaters.com Detection is commonly performed using UV spectrophotometry at wavelengths between 210-230 nm, where the peptide bond absorbs light. almacgroup.com
Method validation for purity and quantitation would involve assessing parameters such as linearity, accuracy, precision, and specificity. A well-developed HPLC method should be capable of separating the main peptide peak from impurities that could interfere with accurate quantification. polypeptide.com
Table 1: Illustrative HPLC Parameters for Dipeptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 3-5 µm particle size | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the mobile phase for eluting the peptide. |
| Gradient | Linear gradient of Mobile Phase B | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Influences resolution and analysis time. nih.gov |
| Column Temperature | 25-40 °C | Affects retention times and peak shapes. |
| Detection | UV at 215 nm or 220 nm | Monitors the peptide bond for detection and quantification. nih.govijirt.org |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. waters.combiopharminternational.com These characteristics make UPLC particularly well-suited for the high-resolution analysis of complex peptide mixtures and for detecting low-level impurities. almacgroup.combiopharminternational.com
In the context of H-Arg-ala-NH2 2HCl, UPLC can provide a more detailed purity profile than HPLC, resolving closely eluting impurities that might not be apparent with conventional methods. biopharminternational.com The increased sensitivity of UPLC is also advantageous for detecting and quantifying trace-level contaminants. biopharminternational.com The principles of method development for UPLC are similar to those for HPLC, involving the optimization of column chemistry, mobile phase composition, and gradient profiles. waters.com UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for enhanced identification and quantification of peptides and their metabolites. nih.govnih.govresearchgate.netmdpi.com
Development of Derivatization Protocols for Enhanced Detection in Analytical Techniques
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography or enhanced detectability.
Applications in Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and peptides are generally non-volatile, they require derivatization prior to GC-MS analysis. thermofisher.com This process typically involves converting the polar functional groups (e.g., -NH2, -COOH) into less polar, more volatile derivatives.
For the amino acid profiling of a dipeptide like H-Arg-ala-NH2 2HCl, the peptide would first be hydrolyzed to its constituent amino acids, arginine and alanine (B10760859). These amino acids would then be derivatized. Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comresearchgate.net Another approach involves esterification of the carboxyl group followed by acylation of the amino group. nih.gov
The resulting volatile derivatives can then be separated by GC and detected by MS, which provides both qualitative (mass spectrum) and quantitative (peak area) information. This allows for the accurate determination of the amino acid composition of the original peptide.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Derivative Formed | Key Advantages |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Forms volatile by-products that elute with the solvent front. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less sensitive to moisture. |
| Alkyl Chloroformates (e.g., Methyl Chloroformate) | N-alkoxycarbonyl alkyl esters | Can be performed directly in aqueous solutions. nih.govwvu.edu |
Use as a Chemical Standard for Quantitative Peptide Analysis and Method Calibration
A well-characterized chemical standard is crucial for the accurate quantification of peptides and for the calibration of analytical methods. nih.govusp.org H-Arg-ala-NH2 2HCl, when synthesized to a high degree of purity, can serve as such a standard.
In quantitative peptide analysis, a reference standard is used to create a calibration curve, which plots the instrument response versus the concentration of the standard. cigb.edu.cu The concentration of the peptide in an unknown sample can then be determined by comparing its response to the calibration curve. The purity of the reference standard is paramount, as any impurities will lead to inaccuracies in the quantification. nih.gov
The United States Pharmacopeia (USP) employs a two-step approach for value assignment of peptide reference standards. usp.org First, the purity of the bulk material is determined by a mass balance approach, where all detectable impurities (e.g., related peptides, water, counter-ions) are measured and subtracted from 100%. nih.govusp.org This highly characterized bulk material is then used as a standard to determine the peptide content in lyophilized vials via an HPLC assay. nih.govusp.org
Development of Quality Control Methodologies for Peptide Synthesis and Purity Assessment
The development of robust quality control (QC) methodologies is integral to the manufacturing of synthetic peptides to ensure their identity, purity, and quality. polypeptide.comsb-peptide.com H-Arg-ala-NH2 2HCl can be used as a model compound in the development and validation of these QC methods.
QC testing for peptide synthesis typically includes a suite of analytical techniques to assess various quality attributes. bachem.com HPLC and UPLC are the primary methods for determining purity and identifying peptide-related impurities. bachem.comalmacgroup.com Mass spectrometry is used to confirm the molecular weight and identity of the peptide. sb-peptide.com Amino acid analysis can be performed to verify the amino acid composition and to determine the peptide content. polypeptide.com
By using a well-characterized standard like H-Arg-ala-NH2 2HCl, analytical laboratories can develop and validate their QC methods. This includes establishing system suitability criteria, defining acceptance criteria for purity and impurity levels, and ensuring the methods are stability-indicating, meaning they can detect degradation products that may form over time. almacgroup.compolypeptide.com
Table 3: Key Quality Control Tests for Synthetic Peptides
| Test | Method | Purpose |
|---|---|---|
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the peptide. sb-peptide.com |
| Purity | HPLC/UPLC | Quantifies the percentage of the desired peptide and detects impurities. polypeptide.com |
| Peptide Content | Amino Acid Analysis or HPLC with a Reference Standard | Determines the amount of peptide in the material. polypeptide.com |
| Counter-ion Content | Ion Chromatography or HPLC | Measures the amount of counter-ions (e.g., TFA, acetate, HCl). bachem.com |
| Water Content | Karl Fischer Titration | Determines the percentage of water in the sample. usp.orgbachem.com |
Compound Names Mentioned
| Compound Name |
|---|
| H-Arg-ala-NH2 2HCl |
| L-Arginyl-L-alaninamide dihydrochloride (B599025) |
| Acetonitrile |
| Trifluoroacetic acid |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |
| Methyl Chloroformate |
Q & A
Q. What are the recommended methods for synthesizing H-Arg-ala-NH2 2 HCl with high purity?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc or Boc chemistry. Critical steps include:
- Coupling Optimization : Use activating agents like HBTU or HATU with DIEA for efficient amide bond formation.
- Side-Chain Protection : Protect arginine’s guanidine group with Pmc or Pbf groups to prevent side reactions.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures high purity (>95%). Confirm purity via LC-MS (expected m/z: 244.16 [M+H]⁺ for the free peptide; adjust for HCl counterions) .
- Salt Formation : Post-synthesis, treat the peptide with HCl in a dioxane/water mixture to form the dihydrochloride salt, followed by lyophilization .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
Methodological Answer:
- Solubility Profiling : Prepare stock solutions in buffers of varying pH (e.g., PBS, Tris-HCl) and polar aprotic solvents (e.g., DMSO). Centrifuge to remove particulates and quantify dissolved peptide via UV absorbance (tyrosine/arginine absorbance at 280 nm) .
- Stability Assessment : Incubate solutions at 4°C, 25°C, and 37°C. Monitor degradation over time using HPLC to detect hydrolysis or oxidation byproducts. For freeze-thaw stability, perform 3–5 cycles and compare pre-/post-lyophilization integrity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (theoretical m/z: 244.16 for the free peptide; +2 HCl adds ~72 Da).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies backbone protons (e.g., Ala methyl group at ~1.4 ppm) and arginine side-chain resonances.
- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., random coil vs. β-sheet tendencies) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the interaction of this compound with biological targets like cell membranes or enzymes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) on a sensor chip. Inject peptide solutions to measure binding kinetics (kₐ, k𝒹, and Kᴅ).
- Fluorescence Anisotropy : Label the peptide with a fluorophore (e.g., FITC) and monitor changes in anisotropy upon binding to lipid bilayers or receptors.
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model peptide-membrane interactions, focusing on arginine’s role in lipid headgroup binding .
Q. What strategies can be employed to resolve contradictions in experimental data related to the compound’s bioactivity or binding kinetics?
Methodological Answer:
- Orthogonal Assays : Validate SPR binding data with isothermal titration calorimetry (ITC) to confirm enthalpy-driven interactions.
- Reproducibility Controls : Replicate experiments across multiple batches of synthesized peptide to rule out batch-specific impurities.
- Meta-Analysis : Compare results with structurally similar peptides (e.g., H-Arg-arg-NH2 3 HCl) to identify conserved trends or outliers .
Q. What methodologies are recommended for optimizing the synthesis yield of this compound while minimizing side products?
Methodological Answer:
- Design of Experiments (DOE) : Vary coupling times, temperatures, and reagent ratios to identify optimal conditions (e.g., 2-hour coupling at 25°C for arginine residues).
- Real-Time Monitoring : Use LC-MS to detect truncated sequences or deletion peptides during SPPS.
- Side Reaction Mitigation : Add 2% v/v thioanisole in TFA during cleavage to reduce aspartimide formation in alanine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
